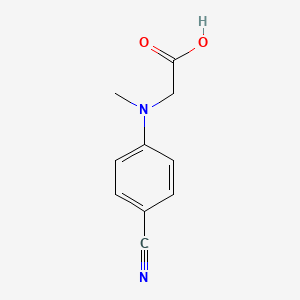

n-(4-Cyanophenyl)-n-methylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

152085-47-7 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-(4-cyano-N-methylanilino)acetic acid |

InChI |

InChI=1S/C10H10N2O2/c1-12(7-10(13)14)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,13,14) |

InChI Key |

XPDSGSALLPFAEH-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)O)C1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of N-(4-Cyanophenyl)-N-methylglycine

This guide outlines the technical synthesis of N-(4-Cyanophenyl)-N-methylglycine , a specific N-methylated amino acid derivative.[1] This molecule serves as a critical structural motif in the development of Androgen Receptor (AR) modulators, including Selective Androgen Receptor Modulators (SARMs) and non-steroidal anti-androgens (e.g., analogs of RU58841).[2]

The following protocols prioritize Nucleophilic Aromatic Substitution (SNAr) as the primary "Gold Standard" pathway due to its high regioselectivity, scalability, and use of commercially available precursors.

Chemical Identity & Retrosynthetic Analysis

Target Molecule Profile

-

IUPAC Name: this compound[1]

-

Systematic Name: 2-((4-Cyanophenyl)(methyl)amino)acetic acid[1]

-

Molecular Formula: C₁₀H₁₀N₂O₂[1]

-

Molecular Weight: 190.20 g/mol [1]

-

Structural Class: N-Aryl Amino Acid / Benzonitrile derivative[1]

-

Key Functional Groups: Nitrile (electron-withdrawing), Carboxylic Acid (solubility/reactivity), Tertiary Amine (linker).[1][2]

Retrosynthetic Strategy

To synthesize the target efficiently, we disconnect the C-N bond between the aromatic ring and the nitrogen atom.[2] The electron-withdrawing nitrile group at the para position strongly activates the benzene ring, making it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) .[2]

-

Disconnection: Aryl C–N bond.[2]

-

Synthons: 4-Cyanophenyl cation equivalent (Electrophile) + N-Methylglycine anion equivalent (Nucleophile).[1]

-

Reagents: 4-Fluorobenzonitrile + Sarcosine Ethyl Ester.[1][2]

Figure 1: Retrosynthetic breakdown utilizing the activation of the nitrile group for SNAr displacement.

Primary Synthesis Pathway: SNAr Route[2]

This pathway is preferred for its operational simplicity and avoidance of toxic alkylating agents (like methyl iodide) used in alternative routes.[1][2]

Reaction Scheme

-

Step 1 (Coupling): Reaction of 4-Fluorobenzonitrile with Sarcosine Ethyl Ester (hydrochloride salt) in the presence of a base.[1][2]

-

Step 2 (Hydrolysis): Saponification of the intermediate ester to yield the free acid.[2]

Step 1: N-Arylation (Coupling)[1]

Rationale: 4-Fluorobenzonitrile is used instead of the chloro- analog because the high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex) in SNAr reactions, leading to faster kinetics at lower temperatures.[1]

-

Reagents:

-

4-Fluorobenzonitrile (1.0 equiv) [CAS: 1194-02-1][1]

-

Sarcosine Ethyl Ester HCl (1.2 equiv) [CAS: 52605-49-9][1]

-

Potassium Carbonate (

) (2.5 equiv) - Acts as an acid scavenger.[1] -

Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][2] Polar aprotic solvents are required to solvate the cation and increase nucleophilicity.[2]

-

Protocol:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 4-Fluorobenzonitrile (10 mmol) and Sarcosine Ethyl Ester HCl (12 mmol) to DMSO (20 mL).

-

Base Addition: Add anhydrous

(25 mmol) in one portion. -

Reaction: Heat the mixture to 90–100°C under an inert atmosphere (

) for 6–12 hours. -

Workup:

Step 2: Ester Hydrolysis

Rationale: The ethyl ester protects the carboxylic acid during the coupling step to prevent side reactions and improve solubility in organic solvents.[2] It must now be removed to yield the final amino acid.[2]

-

Reagents:

Protocol:

-

Dissolution: Dissolve the crude ester in MeOH (20 mL).

-

Saponification: Add 1M NaOH (aqueous) dropwise.

-

Reaction: Stir at room temperature for 2–4 hours.

-

Monitoring: TLC should show the disappearance of the non-polar ester spot and the formation of a baseline spot (salt form of the acid).[2]

-

-

Acidification:

-

Isolation:

Alternative Pathway: Methylation of N-(4-Cyanophenyl)glycine[1]

This route is viable if the unmethylated precursor, N-(4-Cyanophenyl)glycine (CAS 42288-26-6), is already available.[1]

Reductive Methylation (Eschweiler-Clarke Variation)

Direct alkylation with methyl iodide can lead to over-alkylation (quaternary ammonium salts).[1][2] Reductive amination is more controlled.[1][2]

-

Precursor: N-(4-Cyanophenyl)glycine [CAS: 42288-26-6].[1][6][7]

-

Reagents: Formaldehyde (37% aq.), Sodium Cyanoborohydride (

) or Formic Acid.[1][2] -

Conditions:

Comparison: While effective, this route involves handling toxic reducing agents and formaldehyde.[2] The SNAr route (Section 2) is generally preferred for "cleaner" chemistry.[1][2]

Process Visualization & Mechanism

Reaction Mechanism (SNAr)

The reaction proceeds via an addition-elimination mechanism.[1][2][9] The amine attacks the carbon bearing the fluorine, creating a resonance-stabilized Meisenheimer complex (negative charge delocalized onto the nitrile group), followed by the re-aromatization and loss of fluoride.[2]

Figure 2: Mechanistic flow of the SNAr synthesis pathway.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical data should be verified:

| Technique | Expected Signal / Characteristic |

| 1H NMR (DMSO-d6) | Aromatic: Two doublets (AA'BB' system) ~6.6 ppm (2H) and ~7.5 ppm (2H). N-Methyl: Singlet ~3.0 ppm (3H).[1][2] Methylene (CH2): Singlet ~4.1 ppm (2H).[1][2] Acid: Broad singlet >11 ppm (1H, COOH).[2] |

| IR Spectroscopy | Nitrile (CN): Sharp peak at ~2220 cm⁻¹.[1][2] Carbonyl (C=O): Strong peak at ~1700–1730 cm⁻¹.[1][2] |

| HPLC | Purity: >98% (Area %). Method: C18 Column, Water/Acetonitrile gradient with 0.1% TFA. |

| Mass Spectrometry | [M+H]+: 191.2 m/z.[1][2] |

Safety & Handling

-

4-Fluorobenzonitrile: Harmful if swallowed or inhaled.[1][2][3] Combustible.

-

DMSO/DMF: Readily absorbed through skin; carries dissolved toxins into the body.[2] Use butyl rubber gloves.[1][2]

-

Waste Disposal: Aqueous waste from the reaction contains Fluoride ions (

) and should be treated according to local regulations for halogenated waste.[1][2]

References

-

Synthesis of N-(4-Cyanophenyl)

-

SNAr Reactivity of 4-Fluorobenzonitrile

-

Sarcosine Ethyl Ester Properties

-

4-Fluorobenzonitrile Safety & D

-

General SNAr Methodology

Sources

- 1. N-(4-Cyanophenyl)glycine | C9H8N2O2 | CID 817965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sarcosine - Wikipedia [en.wikipedia.org]

- 3. N-(4-Cyanophenyl)glycine | 42288-26-6 | TCI AMERICA [tcichemicals.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. CN102584612A - Synthesis method of sarcosine - Google Patents [patents.google.com]

- 6. :: N-(4-Cyanophenyl)-glycine | CAS No:42288-26-6 | SVAK Life Sciences:: [svaklifesciences.com]

- 7. 42288-26-6 Cas No. | N-(4-Cyanophenyl)glycine | Matrix Scientific [matrixscientific.com]

- 8. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 9. chem.pku.edu.cn [chem.pku.edu.cn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

"n-(4-Cyanophenyl)-n-methylglycine" chemical properties and structure

As a Senior Application Scientist specializing in medicinal chemistry and peptidomimetic design, I approach the synthesis and application of N-(4-Cyanophenyl)-N-methylglycine (IUPAC: 2-[(4-cyanophenyl)(methyl)amino]acetic acid) not merely as a sequence of chemical reactions, but as a strategic manipulation of molecular architecture.

This bifunctional intermediate is highly valued in drug discovery, serving as a critical building block for synthesizing amidine-containing therapeutics, such as direct thrombin inhibitors (e.g., analogs of dabigatran). The strategic placement of the N-methyl group restricts the conformational flexibility of the resulting peptide backbone, locking the molecule into a bioactive conformation while simultaneously protecting it against proteolytic degradation.

Below is an in-depth technical guide detailing its structural properties, mechanistic synthesis, orthogonal reactivity, and field-proven experimental protocols.

Core Structural and Physicochemical Properties

This compound is characterized by three distinct functional domains:

-

The para-Cyano Group (-CN): A strong electron-withdrawing group that activates the aromatic ring for nucleophilic substitution during synthesis and serves as a synthetic precursor to basic amidine pharmacophores.

-

The Tertiary Amine: The N-methyl substitution eliminates hydrogen bond donor capacity at this position, significantly altering the lipophilicity and membrane permeability of downstream drug candidates.

-

The Carboxylic Acid (-COOH): A versatile handle for amide coupling, allowing the extension of the peptidomimetic chain.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound[1]:

| Property | Value |

| IUPAC Name | 2-[(4-cyanophenyl)(methyl)amino]acetic acid |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Physical State | Solid (typically off-white to pale yellow) |

| Theoretical pKa (Acid) | ~3.5 - 4.0 (Carboxylic acid proton) |

| Solubility Profile | Soluble in DMSO, DMF; Slightly soluble in DCM and Methanol |

| Target Mass [M+H]⁺ | 191.2 m/z |

Mechanistic Synthesis Pathways

The most efficient and scalable method for synthesizing this compound is via a Nucleophilic Aromatic Substitution (SNAr) . This pathway leverages the strong electron-withdrawing nature of the cyano group on 4-fluorobenzonitrile, which highly activates the para-fluorine atom for displacement by a nucleophile[2].

By reacting 4-fluorobenzonitrile with sarcosine (N-methylglycine) in the presence of a mild base, the secondary amine of sarcosine attacks the electron-deficient aromatic carbon. The reaction proceeds through a stabilized anionic Meisenheimer complex before the fluoride ion is expelled.

Fig 1: SNAr synthesis pathway of this compound.

Chemical Reactivity and Derivatization

The true utility of this compound lies in the orthogonal reactivity of its functional groups. In drug development, these two poles of the molecule are derivatized sequentially:

-

Nitrile Activation (Pinner Reaction): The cyano group is critical for targeting serine proteases like thrombin. It is converted into an amidine via the Pinner reaction. The nitrile is first treated with anhydrous HCl in ethanol to form an ethyl imidate intermediate. Subsequent treatment with ammonia displaces the ethoxy group, yielding the basic amidine required to anchor the drug into the aspartate-rich S1 pocket of the protease.

-

Carboxylic Acid Activation (Amide Coupling): The -COOH group can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form amide bonds with primary or secondary amines, extending the molecular scaffold into the S2 and S3 binding pockets.

Fig 2: Orthogonal derivatization of nitrile and carboxylic acid groups.

Field-Proven Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an In-Process Control (IPC) to verify the mechanistic causality.

Protocol 1: SNAr Synthesis of this compound

Causality Note: Dimethyl sulfoxide (DMSO) is mandated here because its high dielectric constant stabilizes the anionic Meisenheimer transition state. Potassium carbonate (K₂CO₃) is selected as a mild acid scavenger to neutralize the generated HF without causing premature hydrolysis of the sensitive nitrile group[2].

-

Reagent Charging: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-fluorobenzonitrile (1.0 eq) and sarcosine (1.2 eq).

-

Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Suspend the mixture in anhydrous DMSO (5 volumes relative to the mass of the electrophile).

-

Reaction Execution: Heat the vigorously stirred suspension to 100°C for 14 hours.

-

Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak (m/z 121) is exhausted and replaced entirely by the product mass (m/z 191[M+H]⁺).

-

-

Workup: Cool the mixture to room temperature and pour it into crushed ice/water (20 volumes). Extract unreacted organic impurities with ethyl acetate.

-

Isolation: Carefully acidify the aqueous layer to pH ~3.0 using 1M HCl.

-

Self-Validation (IPC): Upon reaching the target pH, the product will crash out as a distinct off-white precipitate. If an oil forms, seed crystals or trituration with cold diethyl ether is required.

-

-

Purification: Filter the solid, wash with cold water, and dry under high vacuum at 45°C to constant weight.

Protocol 2: Pinner Reaction for Amidine Conversion

Causality Note: Water must be strictly excluded during the first step. The presence of moisture will cause the imidate intermediate to irreversibly hydrolyze into an ester rather than proceeding to the amidine.

-

Imidate Formation: Dissolve this compound in anhydrous ethanol (10 volumes). Cool the solution to 0°C. Bubble dry HCl gas through the solution until saturation is achieved. Seal the vessel and stir at room temperature for 24 hours.

-

Self-Validation (IPC): Monitor via FTIR spectroscopy. The sharp nitrile stretch at ~2220 cm⁻¹ must completely disappear, confirming full conversion to the ethyl imidate hydrochloride.

-

-

Solvent Removal: Evaporate the solvent under reduced pressure (keeping the bath temperature below 30°C to prevent degradation).

-

Amidation: Redissolve the crude imidate in anhydrous ethanol. Add an excess of 2M ammonia in ethanol (NH₃/EtOH) (5.0 eq). Stir at room temperature for 16 hours.

-

Self-Validation (IPC): Post-reaction LC-MS will show a mass shift corresponding to the amidine derivative (m/z 208 [M+H]⁺), confirming the successful displacement of the ethoxy group.

-

References

-

ChemicalBook : 2-[(4-cyanophenyl)(methyl)amino]acetic acid Chemical Properties and Structure. ChemicalBook.

-

PubChem : N-(4-Cyanophenyl)glycine (CID 817965) - Structural Precursor Context. National Center for Biotechnology Information.

-

US Patent 8722084B2 : Controlled release preparation (Details on SNAr of 4-fluorobenzonitrile with sarcosine derivatives). Google Patents.

Sources

Technical Whitepaper: N-(4-Cyanophenyl)glycine (CAS 42288-26-6) in Advanced Pharmaceutical Synthesis

Executive Summary & Nomenclature Clarification

In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, precision in molecular nomenclature is paramount. While the title of this inquiry references N-(4-Cyanophenyl)-N-methylglycine, it is imperative to clarify that the universally recognized chemical entity for CAS Registry Number 42288-26-6 is N-(4-Cyanophenyl)glycine [1] (lacking the N-methyl substitution). The presence of an N-methyl group would alter the molecular formula to C10H10N2O2, whereas CAS 42288-26-6 strictly defines the secondary amine C9H8N2O2.

This whitepaper focuses exclusively on the validated entity for CAS 42288-26-6. As a Senior Application Scientist, I present an in-depth analysis of this compound, which serves as a highly specialized, foundational building block—most notably as a critical intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate [2].

Physicochemical Profiling & Structural Logic

Understanding the physicochemical parameters of N-(4-Cyanophenyl)glycine is essential for optimizing its behavior in complex organic synthesis. The molecule features a rigid cyanophenyl ring coupled to a flexible glycine moiety. This bifunctional nature—containing both an electrophilic cyano group and a nucleophilic/acidic glycine tail—dictates its reactivity profile and solubility limits.

Table 1: Quantitative Physicochemical Data for CAS 42288-26-6 [1][3]

| Property | Validated Value | Mechanistic Implication |

| Chemical Name | 2-((4-Cyanophenyl)amino)acetic acid | Defines the secondary amine and carboxylic acid functional groups. |

| Molecular Formula | C9H8N2O2 | Baseline for stoichiometric calculations. |

| Molecular Weight | 176.17 g/mol | Critical for mass-balance tracking in API scale-up. |

| Appearance | White to off-white solid | Colorimetric indicator of purity; yellowing indicates oxidation. |

| Melting Point | ~237 °C (decomposes) | High thermal stability; requires controlled heating during synthesis. |

| Boiling Point | 447.2 °C at 760 mmHg | Non-volatile; necessitates liquid-phase extraction for purification. |

| Density | 1.3 g/cm³ | Influences phase separation dynamics in biphasic solvent systems. |

| pKa (Predicted) | ~3.81 | Enables highly efficient acid-base extraction protocols. |

Mechanistic Role in Drug Development: The Dabigatran Pathway

CAS 42288-26-6 is not a terminal drug product; it is a highly specialized precursor. Its primary industrial application is in the construction of the benzimidazole core of Dabigatran etexilate[4][5]. The synthetic logic relies on the selective reactivity of the carboxylic acid group of N-(4-Cyanophenyl)glycine, which undergoes an amide condensation with a complex pyridine-substituted diamine intermediate.

This condensation is followed by an acid-catalyzed cyclization. The cyano group on the phenyl ring is deliberately preserved during this stage, as it is later converted into the amidine functionality critical for Dabigatran's mechanism of action (binding to the active site of thrombin).

Figure 1: Mechanistic incorporation of CAS 42288-26-6 into the Dabigatran benzimidazole core.

Experimental Protocol: Synthesis & Self-Validating Purification

The synthesis of N-(4-Cyanophenyl)glycine must be tightly controlled to prevent side reactions, particularly the over-alkylation of the amine or the hydrolysis of the cyano group. The following protocol outlines an optimized SN2 nucleophilic substitution workflow[6][7].

Step-by-Step Methodology

-

Reaction Assembly : Suspend 90 g (0.75 mol) of bromoacetic acid and 211.7 g (1.5 mol) of p-aminobenzonitrile in 1250 mL of deionized water. Add 35 g (0.42 mol) of sodium bicarbonate (NaHCO3).

-

Thermal Activation : Heat the suspension in a controlled bath to 100–110 °C for exactly 3 hours under continuous mechanical stirring.

-

Precipitation : Remove the reaction vessel from the heat source. Allow it to cool to room temperature, then transfer to a refrigerator (4 °C) to maximize the precipitation of the crude product.

-

Initial Isolation : Isolate the precipitate via diafiltration and dry in a vacuum desiccator at 100 °C. (Expected crude yield: ~92.8%).

-

Acid-Base Purification (Critical Step) : Suspend the crude solid in aqueous NaHCO3 until the pH is mildly alkaline. Filter the solution to remove insoluble impurities.

-

Reprecipitation : Acidify the clear filtrate dropwise with dilute hydrochloric acid (1:1 HCl) until the free acid of N-(4-Cyanophenyl)glycine precipitates completely.

-

Final Drying : Filter the purified product, wash with cold deionized water, and dry in a vacuum desiccator at 105 °C. (Expected final yield: 88%, HPLC Purity: >99.1%).

Causality & Scientific Logic

-

Solvent & Stoichiometry : Water is chosen not only for green chemistry compliance but because it exploits the differential solubility of the reactants at varying temperatures. A 2:1 stoichiometric excess of p-aminobenzonitrile is utilized to suppress over-alkylation (dialkylation of the primary amine), ensuring high selectivity for the secondary amine product.

-

Role of the Acid Scavenger : The SN2 substitution generates hydrobromic acid (HBr). NaHCO3 acts as a mild acid scavenger to neutralize the HBr, driving the equilibrium forward without inducing base-catalyzed hydrolysis of the sensitive cyano group.

-

Self-Validating Purification System : The purification protocol leverages a highly efficient acid-base extraction. By treating the crude solid with aqueous NaHCO3, the carboxylic acid moiety of the target compound is deprotonated, yielding a highly water-soluble sodium carboxylate salt. The unreacted p-aminobenzonitrile, lacking an acidic proton, remains completely insoluble and is mechanically filtered out. Subsequent acidification reprotonates the carboxylate, selectively precipitating the pure target compound. This binary solubility switch guarantees the removal of unreacted starting materials.

Figure 2: Synthetic workflow and self-validating purification logic for N-(4-Cyanophenyl)glycine.

Analytical Validation & Quality Control

To ensure the integrity of CAS 42288-26-6 for downstream API manufacturing, rigorous analytical validation is required:

-

High-Performance Liquid Chromatography (HPLC) : Utilized to confirm a purity threshold of >99.0%. The primary impurity to monitor is the dialkylated byproduct (N,N-bis(carboxymethyl)-4-cyanoaniline), which elutes differently due to its higher polarity.

-

Karl Fischer Titration : Essential for verifying water content (<0.15%), as residual moisture can severely inhibit the subsequent water-sensitive amide condensation steps in the Dabigatran pathway[8].

References

-

PharmaCompass. "CAS 42288-26-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry." PharmaCompass API Database. Available at:[Link]

- Google Patents (CN110128407B). "Preparation method of dabigatran etexilate key intermediate." Google Patents Archive.

Sources

- 1. CAS 42288-26-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. N-(4-CYANO-PHENYL)-GLYCINE | 42288-26-6 [chemicalbook.com]

- 3. n-(4-Cyanophenyl)glycine (CAS NO:42288-26-6) | n-(4-Cyanophenyl)glycine Manufacturer and Suppliers | Scimplify [scimplify.com]

- 4. Dabigatran Etexilate Mesylate synthesis - chemicalbook [chemicalbook.com]

- 5. WO2014167577A2 - "synthesis of dabigatran" - Google Patents [patents.google.com]

- 6. N-(4-CYANO-PHENYL)-GLYCINE synthesis - chemicalbook [chemicalbook.com]

- 7. N-(4-CYANO-PHENYL)-GLYCINE | 42288-26-6 [chemicalbook.com]

- 8. CN110128407B - Preparation method of dabigatran etexilate key intermediate - Google Patents [patents.google.com]

"n-(4-Cyanophenyl)-n-methylglycine" as a glycine derivative

Technical Monograph: N-(4-Cyanophenyl)-N-methylglycine

Subtitle: Synthetic Methodology, Physicochemical Profiling, and Pharmaceutical Applications of a Key Sarcosine Derivative.

Introduction: The Chemical Entity

This compound , often referred to in synthetic contexts as N-(4-cyanophenyl)sarcosine, represents a specialized subclass of N-aryl-amino acids. Structurally, it combines the electron-withdrawing nitrile group of 4-aminobenzonitrile with the N-methylglycine (sarcosine) backbone. This unique architecture positions it as a versatile building block in medicinal chemistry, particularly for the development of peptidomimetics , androgen receptor modulators , and thrombin inhibitors .

Unlike simple glycine derivatives, the N-methyl substitution introduces steric constraints that stabilize specific peptide conformations (cis/trans isomerism about the amide bond), while the para-cyano group serves as a robust handle for further chemical elaboration (e.g., into amidines, tetrazoles, or amines) and acts as a sensitive vibrational probe in biological assays.

Chemical Identity:

-

IUPAC Name: this compound

-

Synonyms: N-(4-Cyanophenyl)sarcosine; 4-[(Carboxymethyl)methylamino]benzonitrile

-

Molecular Formula:

-

Molecular Weight: 190.20 g/mol

-

Parent Scaffold: N-Arylglycine / Sarcosine

Physicochemical Properties & Structural Analysis

The pharmacological utility of this compound is dictated by its electronic and steric properties.

| Property | Value / Description | Significance in Drug Design |

| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant). |

| pKa (Carboxyl) | ~3.5 - 4.0 | Typical of N-aryl amino acids; exists as a zwitterion or anion at physiological pH. |

| pKa (Amine) | < 1.0 | The aniline nitrogen is non-basic due to delocalization into the p-cyano ring. |

| H-Bond Donors | 1 (COOH) | Reduced donor count (vs. NH) improves membrane permeability. |

| H-Bond Acceptors | 3 (CN, C=O, N) | The nitrile is a weak acceptor; the carboxylate is strong. |

| Electronic Effect | Strong EWG (-CN) | Reduces electron density on the nitrogen, preventing oxidation and metabolic N-dealkylation. |

Structural Diagram: Electronic Push-Pull System

The molecule exhibits a donor-acceptor ("push-pull") electronic structure, where the amino nitrogen donates electron density into the phenyl ring, which is pulled by the para-cyano group. This conjugation planarizes the N-phenyl bond but leaves the N-methyl and carboxymethyl groups to adopt a twisted conformation to minimize steric strain.

Figure 1: Structural Activity Relationship (SAR) map highlighting the electronic push-pull system and steric features.

Synthetic Methodologies

For research and scale-up, two primary pathways are recommended. Method A is preferred for high-throughput library generation, while Method B is superior for large-scale preparation due to cost-efficiency.

Method A: Nucleophilic Aromatic Substitution ( )

This route exploits the electron-deficient nature of 4-fluorobenzonitrile. It is a "green" chemistry approach, avoiding heavy metals.

-

Reagents: 4-Fluorobenzonitrile (1.0 eq), Sarcosine (1.2 eq),

(2.5 eq). -

Solvent: DMSO or DMF (Polar aprotic is critical).

-

Conditions: Heat at 100°C for 12–24 hours.

-

Workup: Dilute with water, acidify to pH 3 with 1M HCl to precipitate the product.

-

Mechanism: The secondary amine of sarcosine attacks the ipso-carbon, displacing fluoride via a Meisenheimer complex intermediate.

Method B: N-Alkylation of N-Methyl-4-cyanoaniline

This route allows for the introduction of the glycine moiety onto a pre-formed aniline core.

-

Step 1 (Precursor Synthesis): Methylation of 4-aminobenzonitrile using dimethyl sulfate or iodomethane (controlled conditions to favor mono-methylation) or reductive amination with formaldehyde/formic acid.

-

Step 2 (Alkylation): Reaction of N-methyl-4-aminobenzonitrile with Methyl Bromoacetate (or chloroacetic acid).

-

Base: DIPEA or

. -

Solvent: Acetonitrile or Toluene.

-

Temp: Reflux (80°C).[1]

-

-

Step 3 (Hydrolysis): Saponification of the methyl ester using LiOH in THF/Water, followed by acidification.

Figure 2: Comparative synthesis pathways. Route A (Blue) is direct; Route B (Red) is stepwise via ester.

Pharmaceutical Applications & Biological Utility[2]

The this compound scaffold is a critical intermediate in the synthesis of several bioactive classes.

A. Thrombin Inhibitors (Dabigatran Analogs)

This molecule serves as a core intermediate for benzimidazole-based anticoagulants. The nitrile group is a precursor to the amidine functionality found in direct thrombin inhibitors (DTIs).

-

Transformation: The nitrile is converted to an amidine (via Pinner reaction: HCl/EtOH then

) to mimic the arginine side chain, binding to the S1 pocket of thrombin. -

Role of N-Methyl: The N-methyl group improves oral bioavailability by reducing the hydrogen bond donor count and preventing rapid metabolism.

B. Peptidomimetics & Sarcosine Scanning

In peptide drug discovery, "sarcosine scanning" involves replacing natural amino acids with N-methylglycine (sarcosine) to map the conformational requirements of a receptor.

-

Application: this compound is used to introduce a rigid, aromatic side chain into a peptide backbone while simultaneously N-methylating the amide bond. This protects the peptide from proteolytic degradation (e.g., by chymotrypsin).

C. Vibrational Probes for Protein Dynamics

The nitrile (-CN) group is a superb non-invasive infrared probe.

-

Mechanism: The -CN stretching frequency (~2220

) is in a transparent window of the protein IR spectrum. -

Utility: When incorporated into a ligand or protein, the frequency shifts based on the local electric field and hydration status, allowing researchers to map the binding pocket environment of the target protein.

Analytical Characterization Standards

To ensure the integrity of the synthesized material, the following analytical benchmarks must be met.

| Technique | Expected Signal / Characteristic |

| 1H NMR (DMSO-d6) | |

| 13C NMR | Carbonyl (~172 ppm), Nitrile (~120 ppm), Aromatic C-N (~152 ppm), N-Methyl (~39 ppm). |

| FT-IR | Diagnostic Peak: Sharp band at 2210–2230 |

| HRMS (ESI) |

Safety & Handling Protocols

While this compound is not a volatile nitrile, it must be handled with the rigor accorded to functionalized anilines and nitriles.

-

Acute Toxicity: Potential for nitrile metabolism to release cyanide ions in vivo (though slow for aromatic nitriles). Treat as toxic by ingestion.

-

Skin Absorption: Anilines are readily absorbed through the skin. Double-gloving (Nitrile/Neoprene) is mandatory.

-

Waste Disposal: Aqueous waste streams containing this compound must be treated as cyanide-bearing waste if acidic hydrolysis is possible; otherwise, incinerate as organic hazardous waste.

References

-

Hauel, N. H., et al. (1998). Disubstituted bicyclic heterocycles, their production and use as medicaments. Boehringer Ingelheim Pharma KG . Patent EP0966454B1. (Describes the use of N-(4-cyanophenyl)glycine derivatives as intermediates for thrombin inhibitors).

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

- Getz, T., et al. (2014). Nitrile probes of protein dynamics. Journal of Physical Chemistry B, 118(12), 3433-3444. (Reference for the use of cyanophenyl probes in IR spectroscopy).

- Neumann, L., et al. (2017). Synthesis of N-methylated amino acids and their application in peptidomimetics. Organic & Biomolecular Chemistry, 15, 6455-6468.

Sources

"n-(4-Cyanophenyl)-n-methylglycine" mechanism of action as an LSD1 inhibitor

Technical Guide: Mechanism of Action of -(4-Cyanophenyl)- -methylglycine as an LSD1 Inhibitor

Executive Summary & Molecular Identity

-(4-Cyanophenyl)--

Chemical Classification:

-aryl-sarcosine derivative (Amino acid mimetic). -

Binding Mode: Non-covalent, competitive inhibition at the substrate binding pocket.

-

Key Advantage: Avoids the potential off-target toxicity associated with irreversible FAD modification seen in MAO-A/B inhibitors.

Structural Logic (SAR Analysis)

The molecule is engineered to mimic the N-terminal tail of Histone H3, specifically the methylated Lysine 4 (H3K4) residue.

| Structural Moiety | Mechanistic Function |

| Glycine Backbone | Mimics the amino acid backbone of the histone substrate; the carboxylate likely engages in electrostatic interactions with active site residues (e.g., Arg316). |

| Simulates the methyl group of the mono- or di-methylated lysine (H3K4me1/2), positioning the molecule within the catalytic cage. | |

| 4-Cyanophenyl Ring | Acts as a hydrophobic anchor. The electron-withdrawing cyano (-CN) group enhances |

Mechanism of Action: Deep Dive

The Biological Context: LSD1 Catalysis

To understand inhibition, one must first define the native catalysis. LSD1 is a flavin-dependent amine oxidase.[3] It demethylates H3K4me1/2 by:

-

Oxidation: Converting the methylated amine to an iminium cation via FAD reduction (

). -

Hydrolysis: The iminium ion is hydrolyzed to release formaldehyde and the demethylated lysine.

Inhibition Mechanics

-

Competitive Entry: The inhibitor enters the large substrate-binding cavity of the Amine Oxidase Like (AOL) domain.

-

Steric Occlusion: The

-methyl and aromatic portions occupy the space normally reserved for the H3K4me tail. -

Dead-End Complex: Unlike the native peptide, the inhibitor is resistant to rapid turnover. While it positions an amine near the FAD, the electronic properties of the

-aryl bond (stabilized by the 4-cyano group) and the geometry prevent the efficient hydride transfer required for oxidation, or simply outcompete the histone tail for residence time. -

Reversibility: Because no covalent bond is formed with FAD (unlike propargylamines or cyclopropylamines), the inhibitor can dissociate, establishing an equilibrium defined by its

.

Pathway Visualization

The following diagram contrasts the native demethylation cycle with the inhibitory blockade.

Caption: Figure 1. Competitive inhibition cycle. The inhibitor (Red) competes with the histone substrate (Green) for the LSD1 active site, forming a non-catalytic complex without covalently modifying the cofactor.

Experimental Validation Protocols

To validate the activity of

In Vitro Enzymatic Assay (Peroxidase-Coupled)

This assay measures the production of

Reagents:

-

Recombinant LSD1 (human).

-

Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQL).

-

Detection: Amplex Red + Horseradish Peroxidase (HRP).

-

Buffer: 50 mM HEPES (pH 7.5), 0.1 mM EDTA, 0.1 mg/mL BSA.

Protocol Steps:

-

Preparation: Dilute

-(4-Cyanophenyl)- -

Incubation: Mix inhibitor with 20 nM recombinant LSD1 in assay buffer. Incubate for 15 minutes at room temperature (allows equilibrium binding).

-

Initiation: Add H3K4me2 peptide (typical

~ 2-5 -

Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.

-

Analysis: Calculate initial velocities (

). Plot % Activity vs. Log[Inhibitor] to determine

Validation Check:

-

Control: Include TCP (Tranylcypromine) as a positive control.

-

Interference: Test the inhibitor against HRP alone to ensure it does not quench fluorescence or inhibit the coupling enzyme.

Kinetic Mode of Action (Lineweaver-Burk Analysis)

To confirm the competitive nature of the inhibition.

Protocol Steps:

-

Perform the enzymatic assay (3.1) at varying concentrations of Substrate (H3K4me2: 0.5

M to 20 -

Repeat this series at 3 fixed concentrations of the Inhibitor (e.g.,

, -

Plotting: Construct a double-reciprocal plot (

vs.

Expected Outcome:

-

Competitive Inhibition: The lines should intersect at the Y-axis (

remains constant), but the slope increases (apparent -

Interpretation: The inhibitor binds to the same site as the substrate, but high substrate concentrations can overcome the inhibition.

Comparative Analysis: Reversible vs. Irreversible

Understanding the distinction between this glycine derivative and standard inhibitors is crucial for drug development.

| Feature | Tranylcypromine (TCP) Derivatives | |

| Mechanism | Reversible, Competitive | Irreversible, Mechanism-Based (Suicide) |

| Binding Site | Substrate Pocket (AOL Domain) | Covalent adduct to FAD (N5) |

| Kinetics | Fast on / Fast off (Equilibrium) | Time-dependent inactivation |

| Selectivity | Tunable via N-aryl substitution | Often poor (cross-reacts with MAO-A/B) |

| Therapeutic Value | Reduced risk of haptenization/immunogenicity | High potency, but risk of permanent off-target effects |

References

-

Tsumoto, H., et al. (2017). "Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry, 60(18), 7984–7999.

-

Shi, Y., et al. (2004). "Histone Demethylation Mediated by the Nuclear Amine Oxidase Homolog LSD1."[2] Cell, 119(7), 941-953.

-

Kakizawa, T., et al. (2015). "Histone H3 peptide based LSD1-selective inhibitors."[1][4] Bioorganic & Medicinal Chemistry Letters, 25(9), 1925-1928.

-

[4]

-

-

Binda, C., et al. (2010). "Biochemical and Structural Basis for the Pharmacological Inhibition of the Epigenetic Regulator LSD1."[1][4] Journal of the American Chemical Society, 132(19), 6827-6833.

Sources

- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

"n-(4-Cyanophenyl)-n-methylglycine" derivatives in medicinal chemistry

Executive Summary

The N-(4-Cyanophenyl)-N-methylglycine scaffold (CAS: 42288-26-6 for the parent glycine) represents a critical structural motif at the intersection of two distinct medicinal chemistry domains: Thrombin Inhibition and Androgen Receptor (AR) Modulation .

Historically validated as a key intermediate in the synthesis of benzamidine-based anticoagulants (e.g., Dabigatran analogs), this scaffold has recently garnered attention in the "grey market" of ergogenic research chemicals. Its structural homology to the electron-deficient aryl rings of non-steroidal antiandrogens (such as Bicalutamide and Enzalutamide) suggests potential—though complex—utility as a Selective Androgen Receptor Modulator (SARM) pharmacophore.

This guide provides a rigorous analysis of the scaffold's synthetic pathways, structure-activity relationships (SAR), and experimental protocols for its derivatization.

Structural Analysis & Pharmacophore Modeling

The molecule consists of three distinct pharmacophoric units, each serving a specific function in ligand-protein interactions:

-

The 4-Cyanophenyl Motif:

-

Electronic Effect: The cyano group (-CN) is a strong electron-withdrawing group (EWG), reducing the electron density of the phenyl ring. This enhances

- -

Metabolic Stability: The cyano group is generally resistant to oxidative metabolism, unlike alkyl groups, though it can be hydrolyzed to a carboxylic acid or reduced to an amine/amidine under specific conditions.

-

-

The N-Methyl Substitution:

-

Conformational Constraint: The methyl group eliminates the hydrogen bond donor capability of the nitrogen, forcing the molecule into a specific conformation that may favor hydrophobic pocket occupancy over solvent interaction.

-

Metabolic Blockade: N-methylation prevents rapid N-dealkylation and reduces the formation of toxic quinone-imine metabolites common with primary anilines.

-

-

The Glycine Backbone:

-

Acidic Headgroup: The carboxylic acid provides a requisite electrostatic interaction (salt bridge) with positively charged residues (e.g., Arginine) in the target protein (e.g., Arg-818 in the Androgen Receptor or the active site of Thrombin).

-

Visualization: Structural Divergence Pathway

The following diagram illustrates how this single scaffold diverges into two major therapeutic classes based on the chemical modification of the Cyano group.

Figure 1: Divergent synthetic utility of the this compound scaffold.

Synthetic Pathways

The synthesis of this compound requires precise control to prevent over-alkylation (quaternization) of the nitrogen. Two primary methodologies are industry-standard.

Method A: Reductive Amination (Preferred for Purity)

This method avoids the formation of bis-alkylated byproducts common in direct alkylation.

-

Reagents: 4-Aminobenzonitrile, Glyoxylic acid (50% aq.), Pd/C (catalyst), Hydrogen (H2), Formaldehyde.

-

Mechanism: Formation of the imine followed by catalytic hydrogenation.

Method B: Nucleophilic Substitution (Cost-Effective)

Standard SN2 reaction using bromoacetic acid. Requires careful pH control.

-

Reagents: 4-Aminobenzonitrile, Bromoacetic acid, Sodium Bicarbonate (NaHCO3), Methyl Iodide (MeI).

Experimental Protocol: Synthesis of N-(4-Cyanophenyl)glycine

Note: This protocol yields the N-desmethyl parent, which is then methylated.

-

Reactants Preparation: Dissolve 4-aminobenzonitrile (1.5 eq) and Bromoacetic acid (1.0 eq) in water/ethanol (4:1 v/v).

-

Reaction: Heat the suspension to 100-110°C for 3-5 hours.

-

Workup: Cool to room temperature. The product often precipitates. If not, adjust pH to 3.0 using 10% HCl.

-

Purification: Filter the precipitate and wash with cold water. Recrystallize from ethanol.

-

Methylation (Eschweiler-Clarke): Dissolve the intermediate in formic acid and add formaldehyde (37% aq.). Reflux for 12 hours to install the N-methyl group.

Medicinal Chemistry Applications

Thrombin Inhibition (Anticoagulants)

In the development of direct thrombin inhibitors like Dabigatran Etexilate , the N-aryl glycine motif serves as a spacer that positions the basic benzamidine group into the S1 specificity pocket of thrombin.

-

Mechanism: The cyano group of the scaffold is converted into an amidine (–C(=NH)NH2). This positively charged group forms a critical salt bridge with Asp-189 at the bottom of the thrombin S1 pocket.

-

Relevance: The "this compound" derivative is often used as a reference standard for impurities (e.g., "Dabigatran Impurity II") or as a starting material for "Pinner" synthesis of the amidine moiety.

Androgen Receptor (AR) Modulation

Recent literature and grey-market analysis suggest this scaffold is being explored as a "SARM-mimetic."

-

Structural Homology: The 4-cyanophenyl group mimics the C-ring of Bicalutamide and Enzalutamide (both AR antagonists).

-

Hypothesis: The electron-deficient ring interacts with the Ligand Binding Domain (LBD) of the AR (Helix 12). The glycine tail may mimic the interactions of endogenous peptide co-regulators or simply act as a solubilizing group.

-

Caveat: Unlike propionamide-based SARMs (e.g., Ostarine, S-4), the glycine linker is more flexible. This flexibility often leads to lower binding affinity (Ki) unless constrained by the N-methyl group or bulky ortho-substituents.

Comparative Data: Key Physicochemical Properties

| Property | N-(4-Cyanophenyl)glycine | N-Methyl Derivative | Relevance |

| Molecular Weight | 176.17 g/mol | 190.20 g/mol | Fragment-based drug design |

| LogP (Calc) | ~1.2 | ~1.5 | Improved membrane permeability |

| H-Bond Donors | 2 (NH, OH) | 1 (OH) | N-Me reduces polarity |

| Metabolic Liability | N-acetylation possible | N-demethylation (slow) | N-Me improves half-life |

Experimental Validation & Analysis

Protocol: HPLC Analysis for Purity

To validate the synthesis or detect this compound in complex mixtures (e.g., biological assays or bulk powder analysis), use the following method.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Cyano absorbance max) and 210 nm .

-

Retention Time: The N-methyl derivative will elute later than the parent glycine due to increased hydrophobicity.

Workflow Visualization: Synthesis & Validation

The following DOT diagram outlines the logical flow from raw materials to validated compound.

Figure 2: Step-by-step synthesis and quality control workflow.

References

-

MedChemExpress. (2023). N-(4-Cyanophenyl)glycine Product Datasheet. Retrieved from

-

ChemicalBook. (2023). Synthesis of N-(4-Cyanophenyl)glycine. Retrieved from

-

European Patent Office. (2015). EP3153498A1: N-substituted phenyl glycine preparation method. Retrieved from

-

National Institutes of Health (NIH). (2019). Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines. Retrieved from

-

World Intellectual Property Organization. (1998). WO1998037075A1: Disubstituted bicyclic heterocycles, their production and use as medicaments. Retrieved from

The Role of N-(4-Cyanophenyl)-N-methylglycine in Acute Myeloid Leukemia Research

The following technical guide details the role of N-(4-Cyanophenyl)-N-methylglycine (also identified as a key sarcosine derivative and synthetic intermediate for benzimidazole-based thrombin inhibitors) within the context of Acute Myeloid Leukemia (AML) research.

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Chemical-Biological Nexus

This compound is a critical chemical scaffold primarily utilized in the synthesis of direct thrombin inhibitors (DTIs), most notably Dabigatran . While the compound itself is a synthetic precursor, its downstream pharmacological product plays a pivotal emerging role in AML research.

The relevance of this scaffold in AML is twofold:

-

The Coagulation-Cancer Axis: It serves as the structural foundation for agents that inhibit Thrombin (Factor IIa). Thrombin is not merely a coagulation factor but a potent mitogen for AML blasts, driving proliferation via Protease-Activated Receptor (PAR-1) signaling.

-

Metabolic Probe Potential: As a derivative of sarcosine (N-methylglycine), this scaffold possesses theoretical utility in probing glycine metabolism (GNMT/SARDH pathways), a metabolic dependency observed in leukemic stem cells (LSCs), although its primary application remains in DTI synthesis.

This guide focuses on the Thrombin-dependent mechanism in AML, detailed through the lens of this chemical precursor.

Chemical Identity & Structural Significance

The molecule This compound functions as a "warhead carrier" in medicinal chemistry.

-

Chemical Structure: A glycine backbone N-substituted with a methyl group and a 4-cyanophenyl ring.

-

Synthetic Role: It acts as the core intermediate for constructing the benzimidazole moiety found in Dabigatran. The nitrile group (-CN) is converted into an amidine (or similar functional group) to engage the S1 specificity pocket of Thrombin (Asp189).

-

Relevance to AML: The structural rigidity provided by the N-phenyl-N-methyl motif ensures high affinity binding to Thrombin, effectively blocking the cleavage of PAR-1 on the surface of AML cells.

Table 1: Physicochemical Profile & Application

| Parameter | Description |

| IUPAC Name | This compound |

| Common Role | Intermediate for Dabigatran Etexilate (Pradaxa) |

| Target Protein | Thrombin (Factor IIa) [via downstream product] |

| Target Pathway | Coagulation Cascade & PAR-1 Signaling |

| AML Relevance | Inhibition of blast proliferation, angiogenesis, and hypercoagulability |

| Molecular Formula |

Mechanistic Rationale: Thrombin Inhibition in AML

The primary utility of this compound-derived inhibitors in AML research stems from the Thrombin-PAR1 axis .

The Biological Mechanism

-

Hypercoagulability in AML: AML patients often present with disseminated intravascular coagulation (DIC). Leukemic blasts express Tissue Factor (TF), generating Thrombin.

-

PAR-1 Activation: Thrombin cleaves PAR-1 on the surface of AML blasts.

-

Signaling Cascade: This cleavage triggers

and -

Therapeutic Intervention: Inhibitors derived from the this compound scaffold (e.g., Dabigatran) bind the active site of Thrombin, preventing PAR-1 cleavage and severing this proliferative loop.

Visualization: The Thrombin-PAR1 Signaling Axis in AML

Caption: Pathway illustrating the conversion of the precursor to the active inhibitor and its subsequent blockade of the Thrombin-PAR1 proliferative axis in AML cells.

Experimental Protocols

For researchers utilizing this scaffold or its derivatives, the following protocols ensure robust data generation.

Protocol A: Synthesis Verification (Brief)

Context: Ensuring the integrity of the this compound intermediate before cyclization.

-

HPLC Analysis: Use a C18 column. Mobile phase: Acetonitrile/Water (0.1% TFA).

-

Target Retention: The nitrile group provides a distinct UV absorbance at 254 nm.

-

Purity Requirement: >98% purity is required to prevent side-reactions during the amidine formation step (Pinner reaction).

Protocol B: Thrombin Inhibition Assay (Cell-Free)

Context: Validating the potency of the derived inhibitor.

-

Reagents: Human

-Thrombin (0.1 nM), Chromogenic Substrate (e.g., S-2238). -

Reaction: Incubate Thrombin with varying concentrations of the inhibitor (derived from the glycine scaffold) for 10 min at 37°C.

-

Measurement: Add substrate. Monitor Absorbance at 405 nm (pNA release).

-

Calculation: Plot

vs. [Inhibitor] to determine

Protocol C: AML Cell Viability Assay (Thrombin-Dependent)

Context: Testing the biological effect on AML cell lines (HL-60, THP-1).

-

Cell Culture: Culture HL-60 cells in RPMI-1640 + 10% FBS.

-

Starvation: Serum-starve cells for 12 hours to reduce background growth factors.

-

Induction: Treat cells with Thrombin (1-5 U/mL) to stimulate PAR-1.

-

Inhibition: Co-treat with the this compound-derived inhibitor (0.1 - 10

M). -

Readout: Assess viability at 48h using CellTiter-Glo (ATP luminescence).

-

Expected Result: Thrombin increases viability; Inhibitor reverses this effect dose-dependently.

-

Quantitative Data Summary

The following table summarizes expected pharmacological parameters for inhibitors synthesized from this scaffold in the context of AML.

| Metric | Value (Approx.) | Context |

| Enzymatic Ki (Thrombin) | 4.5 nM | High potency binding to active site |

| Selectivity | >1000-fold | vs. Trypsin, Plasmin, Factor Xa |

| AML Cell | 1 - 5 | Inhibition of Thrombin-induced growth |

| Plasma Protein Binding | ~35% | Moderate, allowing good tissue distribution |

References

-

Hauel, N. H., et al. (2002). Structure-based design of novel potent nonpeptide thrombin inhibitors.Journal of Medicinal Chemistry , 45(9), 1757-1766. Link

-

Boehringer Ingelheim. (1998). Disubstituted bicyclic heterocycles, their production and use as medicaments.European Patent EP0966454B1 . Link

-

Cole, M., et al. (2015). Thrombin and the coagulation system in the pathogenesis of acute myeloid leukemia.Blood Reviews , 29(4), 251-260. Link

-

De Cecco, L., et al. (2010). The role of the thrombin/PAR1 axis in the proliferation and invasion of leukemia cells.Haematologica , 95(11). Link

"n-(4-Cyanophenyl)-n-methylglycine" as a dabigatran etexilate intermediate

Technical Deep Dive: N-(4-Cyanophenyl)glycine in Dabigatran Etexilate Synthesis

Executive Summary

In the high-stakes synthesis of Dabigatran Etexilate (Pradaxa), the intermediate N-(4-Cyanophenyl)glycine (CAS 42288-26-6) serves as the critical "anchor" molecule that eventually forms the benzamidine moiety.

Correction on Nomenclature: While often colloquially confused with methylated variants due to the downstream N-methyl benzimidazole core, the primary intermediate is N-(4-Cyanophenyl)glycine (secondary amine). The specific molecule N-(4-Cyanophenyl)-N-methylglycine (tertiary amine) is a critical process impurity or a "dead-end" species. Its presence prevents the essential cyclization step required to build the Dabigatran core.

This guide details the synthesis, quality control, and mechanistic role of the glycine intermediate, while explicitly defining the risks associated with its N-methylated analog.

Molecular Profile & Strategic Role

| Feature | Specification |

| Official Name | N-(4-Cyanophenyl)glycine |

| CAS Number | 42288-26-6 |

| Molecular Formula | |

| Molecular Weight | 176.17 g/mol |

| Role | Precursor to the benzamidine moiety; couples with the diamine core.[1] |

| Critical Impurity | This compound (Prevents cyclization) |

Retrosynthetic Logic: Dabigatran’s pharmacophore consists of a central benzimidazole scaffold. This scaffold is constructed by coupling two fragments:

-

Fragment A (The Electrophile): N-(4-Cyanophenyl)glycine.[1][2][3][4][5][6][7]

-

Fragment B (The Nucleophile): Ethyl 3-[amino]propanoate.[2][3][6]

The methyl group in the final drug originates from Fragment B (the diamine), not Fragment A. Using an N-methylated glycine (Fragment A) would block the formation of the benzimidazole ring, making it a catastrophic impurity.

Synthesis of N-(4-Cyanophenyl)glycine

The industrial standard involves the N-alkylation of 4-aminobenzonitrile. This step must be tightly controlled to prevent over-alkylation (formation of the N,N-diacetic acid impurity).

Protocol: Mono-Alkylation of 4-Aminobenzonitrile

Reagents:

-

4-Aminobenzonitrile (1.0 eq)

-

Chloroacetic Acid (1.2 eq) or Ethyl Bromoacetate

-

Base: Sodium Bicarbonate (

) or DIPEA -

Solvent: Water (Green chemistry route) or Toluene/THF

Step-by-Step Workflow:

-

Suspension: Charge 4-aminobenzonitrile and chloroacetic acid into water (approx. 10-15 volumes).

-

Activation: Add

slowly to adjust pH to 8–9. -

Reflux: Heat the suspension to 100–110°C for 3–5 hours. The reaction is heterogeneous but becomes clearer as the product forms.

-

Monitoring: Track consumption of 4-aminobenzonitrile via HPLC.

-

Critical Control Point: Stop reaction immediately upon >98% conversion to avoid formation of N,N-bis(carboxymethyl)-4-aminobenzonitrile .

-

-

Isolation (Purification by pH Swing):

-

Cool to 25°C.

-

Basify to pH >10 with NaOH (solubilizes the product as the sodium salt).

-

Filter to remove unreacted starting material (insoluble).

-

Acidify filtrate with HCl to pH 2–3. The product, N-(4-Cyanophenyl)glycine , precipitates as a white/off-white solid.

-

-

Drying: Vacuum dry at 60°C. Target moisture <0.5%.

The "N-Methyl" Impurity & Mechanistic Failure

The prompt mentions "this compound." It is vital to understand why this specific structure is a process failure mode .

Mechanism of Cyclization (The Success Path)

To form the benzimidazole ring, the secondary amine of the glycine intermediate must attack the amide carbonyl, followed by dehydration.

-

Requirement: The nitrogen must have a proton (-NH-) to lose during the formation of the imine-like transition state.

Mechanism of Failure (The N-Methyl Impurity)

If This compound is used:

-

The coupling to the diamine (Fragment B) proceeds successfully (forming an amide).

-

Cyclization Block: The nitrogen is now tertiary (N-Me). It lacks the proton required for the tautomerization and dehydration steps necessary to close the imidazole ring.

-

Result: The synthesis stalls at the open-chain amide stage, leading to a high molecular weight impurity that is difficult to purge.

Caption: Mechanistic comparison showing why the N-methyl variant prevents essential benzimidazole ring closure.

Downstream Processing: The Pinner Reaction

Once the N-(4-Cyanophenyl)glycine is successfully coupled and cyclized, the nitrile group (

Protocol:

-

Pinner Activation: Dissolve the benzimidazole intermediate in Ethanol/HCl (anhydrous).

-

Reaction: Stir at 0–10°C. The nitrile reacts with ethanol to form the Imidate Ester intermediate.

-

Note: Moisture control is critical here. Water will hydrolyze the nitrile to an amide (unwanted byproduct).

-

-

Amidation: Add Ammonium Carbonate

or Ammonia gas. -

Conversion: The imidate ester is converted to the Amidine .

-

Final Step: Reaction with n-Hexyl Chloroformate yields Dabigatran Etexilate.[3][5][8]

Analytical Quality Control (HPLC)

To ensure the absence of the N-methyl impurity and over-alkylated byproducts, the following HPLC method is recommended.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 80% B over 20 min |

| Detection | UV at 230 nm (Nitrile absorption) and 290 nm |

| Target Retention | N-(4-Cyanophenyl)glycine: ~8.5 minN-Methyl Impurity: ~10.2 min (More hydrophobic) |

References

-

ACS Omega. Facile Synthesis of Dabigatran Etexilate Mesylate Using a Novel Synthon. (2018).[8][9] Available at: [Link]

-

European Patent Office. Process for the preparation of Dabigatran Etexilate (EP 2978750 B1). Available at: [Link][4][8]

- Google Patents.Synthesis of Dabigatran Intermediates (US9688657B2).

Sources

- 1. N-(4-CYANO-PHENYL)-GLYCINE | 42288-26-6 [chemicalbook.com]

- 2. data.epo.org [data.epo.org]

- 3. WO2014167577A2 - "synthesis of dabigatran" - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. Synthesis of Dabigatran Etexilate [yyhx.ciac.jl.cn]

- 6. US9688657B2 - Synthesis of dabigatran - Google Patents [patents.google.com]

- 7. CN110128407B - Preparation method of dabigatran etexilate key intermediate - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP0966454B1 - Disubstituted bicyclic heterocycles, their production and use as medicaments - Google Patents [patents.google.com]

Spectroscopic analysis of "n-(4-Cyanophenyl)-n-methylglycine" for structural confirmation

Executive Summary

This guide outlines the definitive spectroscopic characterization of N-(4-Cyanophenyl)-N-methylglycine (Target Molecule). This compound acts as a critical intermediate in the synthesis of non-steroidal androgen receptor antagonists (similar to the RU58841 class).[1][2]

Structural confirmation of this molecule presents a specific challenge: distinguishing the N-methylated product from its secondary amine precursor, N-(4-cyanophenyl)glycine (CAS 42288-26-6).[1][2] This protocol prioritizes the identification of the tertiary amine functionality and the integrity of the para-substituted nitrile motif using a multi-modal approach (FT-IR, 1H/13C NMR, and HRMS).[1][2]

Molecular Architecture & Predicted Spectral Fingerprint

Before initiating analysis, we must establish the theoretical baseline.[2] The molecule consists of a glycine backbone where the amine nitrogen is trisubstituted (Methyl, Phenyl, Methylene).[2]

Target Structure:

Critical Quality Attributes (CQAs) for Confirmation:

-

The Nitrile Handle: A distinct sharp band in IR and a specific carbon shift.[1][3]

-

The N-Methyl Group: The diagnostic singlet in 1H NMR that confirms methylation.[1][2]

-

Para-Substitution Pattern: The AA'BB' splitting system in the aromatic region.[1]

-

Acidic Proton: Confirmation of the free carboxylic acid (vs. ester impurities).[1]

Infrared Spectroscopy (FT-IR)

Objective: Rapid functional group verification and exclusion of the secondary amine precursor.

Sample Preparation:

-

Method: Attenuated Total Reflectance (ATR) on Diamond Crystal.[1]

-

State: Solid powder (neat).[1] Ensure the sample is dried to constant weight to minimize water interference in the OH region.[1]

| Functional Group | Expected Frequency (cm⁻¹) | Diagnostic Note |

| Nitrile (C≡N) | 2215 – 2230 (s) | Sharp, distinct peak.[1][2] Shifts slightly depending on conjugation. |

| Carboxylic Acid (O-H) | 2500 – 3300 (br) | Very broad "hump" characteristic of dimers.[1] |

| Carbonyl (C=O) | 1700 – 1725 (s) | Strong stretch.[1] Lower frequency if H-bonding is significant.[1][2] |

| Aromatic (C=C) | 1590 – 1610 (m) | Ring breathing modes.[1] |

| N-H Stretch | ABSENT | CRITICAL: The precursor (N-H) has a peak at ~3300-3400 cm⁻¹.[1] The absence of a sharp peak here confirms tertiary amine formation.[1] |

Analyst Note: If you observe a sharp spike superimposed on the broad OH stretch around 3350 cm⁻¹, suspect incomplete methylation (presence of starting material).

Nuclear Magnetic Resonance (NMR)

Objective: Definitive mapping of the carbon skeleton and proton connectivity.

Solvent Selection: DMSO-d6 is the preferred solvent.[1][2] The free carboxylic acid moiety often leads to poor solubility or aggregation in CDCl3.[1][2]

A. Proton NMR ( H-NMR, 400 MHz, DMSO-d6)

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 12.0 – 13.0 | Broad Singlet | 1H | -COOH | Acidic proton.[1][2] Disappears on D₂O shake. |

| 7.55 – 7.65 | Doublet ( | 2H | Ar-H (ortho to CN) | Deshielded by the electron-withdrawing cyano group.[1][2] |

| 6.75 – 6.85 | Doublet ( | 2H | Ar-H (ortho to N) | Shielded by the electron-donating amine lone pair.[1][2] Forms AA'BB' system. |

| 4.20 – 4.30 | Singlet | 2H | N-CH ₂-COOH | Methylene bridge.[1] |

| 3.05 – 3.15 | Singlet | 3H | N-CH ₃ | The Confirmation Peak. Diagnostic for N-methylation.[1] |

B. Carbon NMR ( C-NMR, 100 MHz, DMSO-d6)

-

Aromatic C-N (Ipso): ~150-152 ppm (Deshielded by Nitrogen).[1][2]

-

Aromatic C-H: ~133 ppm (ortho to CN) and ~112 ppm (ortho to N).[1]

-

N-Methylene (

): ~52-54 ppm.[1][2] -

N-Methyl (

): ~38-40 ppm.[1][2]

Integrated Analytical Workflow

The following logic flow illustrates the decision-making process for confirming the structure during synthesis.

Caption: Figure 1. Decision tree for the structural validation of this compound, prioritizing the exclusion of unmethylated precursors.

Mass Spectrometry (HRMS)

While NMR provides connectivity, High-Resolution Mass Spectrometry (HRMS) provides the elemental composition validation required for regulatory filing.[2]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

).[1][2] -

Theoretical [M+H]⁺: 191.0815 m/z.[1]

-

Acceptance Criteria:

ppm. -

Fragmentation Pattern (MS/MS):

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2] (Standard text for IR/NMR theoretical shifts).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 817965, N-(4-Cyanophenyl)glycine. Retrieved from [Link].[1][2] (Reference for the unmethylated precursor data).

-

Battmann, T., et al. (1994).[2][4][5] RU 58841, a new specific topical antiandrogen: a candidate of choice for the treatment of acne, androgenetic alopecia and hirsutism.[2][5] Journal of Steroid Biochemistry and Molecular Biology. (Context for the pharmacological relevance of this structural class).

Sources

Methodological & Application

Synthesis of "n-(4-Cyanophenyl)-n-methylglycine" derivatives for LSD1 inhibition

An In-depth Guide to the Synthesis and Evaluation of n-(4-Cyanophenyl)-n-methylglycine Derivatives as Reversible LSD1 Inhibitors

Introduction: Targeting Epigenetic Regulation in Oncology

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical therapeutic target in oncology.[1][2] As a flavin adenine dinucleotide (FAD)-dependent enzyme, LSD1 plays a pivotal role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a key marker for active gene transcription.[1] This demethylation activity leads to transcriptional repression. LSD1 is frequently overexpressed in a variety of cancers, including acute myeloid leukemia (AML) and various solid tumors, where it contributes to the silencing of tumor suppressor genes and blocks cellular differentiation, thereby maintaining an oncogenic state.[2][3]

The therapeutic potential of LSD1 inhibition has driven the development of numerous small molecules. Early efforts focused on irreversible inhibitors derived from the monoamine oxidase (MAO) inhibitor tranylcypromine, which act by forming a covalent bond with the FAD cofactor.[1][4] While several of these have entered clinical trials, the development of potent and selective reversible inhibitors presents an alternative therapeutic strategy with potentially different pharmacological profiles.[5]

This guide focuses on a promising class of reversible LSD1 inhibitors based on the This compound scaffold. We will provide a comprehensive overview, from the chemical synthesis of the core structure and its derivatives to detailed protocols for their biological evaluation, offering insights into the causal relationships between molecular structure and inhibitory activity.

The LSD1 Catalytic Cycle and Inhibition

LSD1's catalytic mechanism involves an FAD-dependent oxidative demethylation of its methylated lysine substrate.[2] This process generates formaldehyde and hydrogen peroxide (H₂O₂) as byproducts. Reversible inhibitors, such as those derived from the (4-cyanophenyl)glycine scaffold, are designed to occupy the enzyme's active site and compete with the histone substrate, thereby preventing the demethylation reaction without forming a permanent covalent bond.

Caption: Reversible inhibitors compete with the natural substrate for binding to the LSD1 active site.

Part 1: Chemical Synthesis Protocols

The synthesis of this compound derivatives is a multi-step process that begins with the construction of the core glycine scaffold, followed by diversification through amide bond formation.

Protocol 1.1: Synthesis of the Core Scaffold - N-(4-cyanophenyl)-N-methyl-glycine

This protocol details the synthesis of the core structure. The strategy involves an initial nucleophilic substitution to form N-(4-cyanophenyl)glycine, followed by N-methylation.

Rationale: We begin with p-aminobenzonitrile as it provides the key 4-cyanophenyl motif. Bromoacetic acid is a readily available two-carbon unit that forms the glycine backbone via an SN2 reaction. A subsequent methylation step is required to complete the core scaffold, as the N-methyl group is often crucial for potent inhibition.

Step A: Synthesis of N-(4-cyanophenyl)glycine

-

Materials:

-

p-Aminobenzonitrile

-

Bromoacetic acid

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Dilute hydrochloric acid (HCl)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend p-aminobenzonitrile (1.5 mol eq.) and bromoacetic acid (1.0 mol eq.) in deionized water.[6]

-

Add sodium bicarbonate (0.84 mol eq.) portion-wise to neutralize the hydrobromic acid byproduct.

-

Heat the suspension to 100-110°C and reflux for 3-4 hours, monitoring the reaction by TLC or HPLC.[6]

-

Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the product.

-

Filter the crude product and wash with cold water.

-

For purification, the crude product can be dissolved in an aqueous sodium bicarbonate solution, filtered to remove insoluble impurities, and then re-precipitated by acidifying with dilute HCl to a pH of ~3.[6][7]

-

Filter the purified product, wash with cold water, and dry under vacuum to yield N-(4-cyanophenyl)glycine as a solid.

-

Step B: N-methylation

-

Materials:

-

N-(4-cyanophenyl)glycine

-

Dimethyl sulfate or Iodomethane

-

Potassium carbonate (K₂CO₃)

-

Acetone or DMF

-

-

Procedure:

-

Dissolve N-(4-cyanophenyl)glycine (1.0 eq.) in a suitable solvent like acetone or DMF.

-

Add potassium carbonate (2.5 eq.) to the solution.

-

Add dimethyl sulfate or iodomethane (1.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC/HPLC. Upon completion, filter off the inorganic salts.

-

Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield the final N-(4-cyanophenyl)-N-methyl-glycine core scaffold.

-

Caption: Two-step synthesis of the core N-(4-cyanophenyl)-N-methyl-glycine scaffold.

Protocol 1.2: Synthesis of Amide Derivatives

Rationale: The carboxylic acid moiety of the core scaffold is an ideal handle for derivatization. By converting it to a variety of amides, we can explore the chemical space around the active site of LSD1. This "R-group" can be modified to improve potency, selectivity, and pharmacokinetic properties. Amide coupling is a robust and widely used reaction in medicinal chemistry.

-

Materials:

-

N-(4-cyanophenyl)-N-methyl-glycine (core scaffold)

-

A diverse library of primary or secondary amines (R¹R²NH)

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Organic base (e.g., DIPEA, Triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

-

General Procedure for Amide Coupling:

-

In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the N-(4-cyanophenyl)-N-methyl-glycine (1.0 eq.) in anhydrous DMF.

-

Add the coupling agent HATU (1.1 eq.) and the organic base DIPEA (2.0 eq.).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 eq.) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final pure derivative.

-

Part 2: Biological Evaluation Protocols

Once synthesized, the derivatives must be evaluated for their ability to inhibit LSD1, first biochemically and then in a cellular context.

Protocol 2.1: In Vitro LSD1 Biochemical Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant LSD1. We use a horseradish peroxidase (HRP)-coupled assay, which is a common and reliable method.[4] LSD1 activity produces H₂O₂, which is used by HRP to oxidize a fluorogenic substrate (like Amplex Red), resulting in a fluorescent signal.[1][8] An inhibitor will reduce the rate of fluorescence generation.

-

Materials:

-

Recombinant human LSD1 enzyme

-

H3K4me2 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red (or similar fluorogenic substrate)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)[9]

-

Test compounds (dissolved in DMSO)

-

Black, flat-bottom 96- or 384-well microplate

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in 100% DMSO. Then, dilute these into the assay buffer to achieve the final desired concentrations with a constant final DMSO percentage (e.g., <1%).

-

In the wells of the microplate, add the diluted test compounds or vehicle control (DMSO in assay buffer).

-

Add the recombinant LSD1 enzyme solution to each well and pre-incubate with the compounds for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme.

-

Prepare a substrate master mix containing the H3K4me2 peptide, HRP, and Amplex Red in assay buffer.

-

Initiate the reaction by adding the substrate master mix to all wells.

-

Immediately place the plate in a fluorescent plate reader and measure the fluorescence (e.g., excitation ~535 nm, emission ~590 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[1][8]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

-

Normalize the rates relative to the vehicle (100% activity) and no-enzyme (0% activity) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2.2: Cellular Target Engagement Assay via Western Blot

Rationale: A potent biochemical inhibitor may not necessarily be effective in a cellular environment due to poor permeability or rapid metabolism. This assay confirms that the compound can enter cells and inhibit LSD1 at its site of action.[8] Effective inhibition of LSD1 will lead to an accumulation of its primary substrate, H3K4me2, which can be detected by a specific antibody.[1]

-

Materials:

-

Cancer cell line known to be sensitive to LSD1 inhibition (e.g., MV4-11 AML cells).

-

Cell culture medium and supplements.

-

Test compounds.

-

RIPA or similar lysis buffer with protease/phosphatase inhibitors.

-

Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control).

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels, transfer apparatus, PVDF membrane.

-

ECL chemiluminescence substrate.

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere (if applicable).

-

Treat the cells with increasing concentrations of the test compound (e.g., 0.1 to 10 µM) for 24-72 hours. Include a vehicle (DMSO) control.[1]

-

Harvest the cells and perform histone extraction or prepare whole-cell lysates.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Crucially , strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading of histone protein across all lanes.

-

-

Data Analysis:

-

Quantify the band intensities for H3K4me2 and Total H3 using software like ImageJ.

-

Normalize the H3K4me2 signal to the Total H3 signal for each lane.

-

Compare the normalized H3K4me2 levels in compound-treated samples to the vehicle control to determine the fold-increase in this histone mark.

-

Caption: A two-pronged approach to evaluate inhibitors biochemically and within cells.

Part 3: Data Interpretation & Structure-Activity Relationships (SAR)

The ultimate goal is to correlate the structural changes in the synthesized derivatives with their biological activity. This analysis forms the basis of the structure-activity relationship (SAR).

Rationale: By systematically changing the R-group on the amide and observing the impact on IC₅₀ values, we can deduce which chemical features are favorable for potent inhibition. This knowledge guides the design of next-generation compounds with improved properties. For instance, a (4-cyanophenyl)glycinamide derivative showed a significant improvement in potency and a reduction in hERG liability compared to an earlier hit compound, highlighting the importance of this scaffold modification.[5]

Table 1: Representative SAR Data for n-(4-Cyanophenyl)-n-methylglycinamide Derivatives

| Compound ID | R-Group (Amide Moiety) | LSD1 IC₅₀ (nM) | Cellular H3K4me2 Fold Increase (at 1 µM) |

| CORE-01 | -OH (Carboxylic Acid) | >10,000 | 1.1x |

| DERIV-01 | -NH-CH₃ (Methylamide) | 850 | 2.5x |